![molecular formula C12H17N3O4S B2424041 2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide CAS No. 2034404-84-5](/img/structure/B2424041.png)
2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide
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Description
2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C12H17N3O4S and its molecular weight is 299.35. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Hindered Amine Building Block : Traditionally challenging to access, this compound serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. Researchers use it specifically for preparing drug candidates containing hindered amine motifs .
- Thermo-Responsive Polymers : By incorporating this compound into polymer chains, scientists have developed water-soluble polymers with both thermal responsiveness and acid sensitivity. These properties are demonstrated through measurements of transmittance, fluorescence, and 1H NMR spectroscopy. Adjusting the content of more hydrophilic NMM (N- (2-methoxy-1,3-dioxan-5-yl) methylacrylamide) units shifts the lower critical solution temperature (LCST) of the copolymer to higher temperatures .
- Building Block for Quinolone Derivatives : Researchers have explored the synthesis of oxazoloquinolones using this compound as a starting material. Reactions with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol yield regioisomeric oxazoloquinolones, which can be further functionalized for various applications .
Medicinal Chemistry and Drug Development
Smart Polymers and Responsive Materials
Organic Synthesis and Functionalization
properties
IUPAC Name |
2-methoxy-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-8-5-10-11(15(3)20(17,18)14(10)2)6-9(8)13-12(16)7-19-4/h5-6H,7H2,1-4H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQPEPARDSIPFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)COC)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide |
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